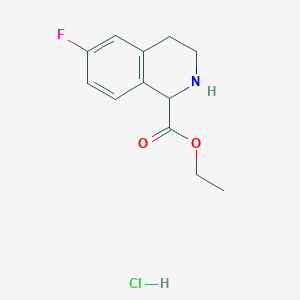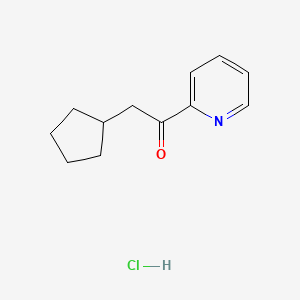
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride
Übersicht
Beschreibung
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride, also known as CETY, is a chemical compound with the CAS Number: 1461715-57-0 . It has a molecular weight of 225.72 . This compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride . The InChI code is 1S/C12H15NO.ClH/c14-12(9-10-5-1-2-6-10)11-7-3-4-8-13-11;/h3-4,7-8,10H,1-2,5-6,9H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride is a powder at room temperature . The compound has a molecular weight of 225.72 .Wissenschaftliche Forschungsanwendungen
Tuberculosis Treatment Research
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride: has been explored for its potential as an anti-tubercular agent. Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests its utility in designing new treatments for tuberculosis, especially in cases resistant to first-line drugs.
Anti-fibrotic Activity
Studies have also been conducted to evaluate the anti-fibrotic activity of compounds related to 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride . The results of these studies encourage further investigation into this application, which could lead to new treatments for fibrotic diseases.
Chemical Synthesis and Material Science
The compound’s structure makes it a candidate for use in chemical synthesis and material science. Its molecular interactions could be beneficial in the development of new materials with specific properties .
Pharmacological Research
Due to its biological activity, 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride can be used in pharmacological research to develop new drugs. Its effects on various cell lines and biological systems can be studied to understand its mechanism of action and therapeutic potential .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its purity and well-defined characteristics. It can help in the development of new analytical methods and techniques .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which are crucial in drug design. Researchers can use it to model interactions with biological targets, aiding in the discovery of new drugs .
Safety and Toxicology
The non-toxic nature to human cells makes 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride an excellent subject for safety and toxicology studies. It can help in understanding the safety profile of new pharmaceuticals .
Educational Purposes
Lastly, this compound can be used for educational purposes in chemistry and pharmacology courses. It can serve as an example to teach students about drug design, synthesis, and the evaluation of biological activity .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-pyridin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-10-5-1-2-6-10)11-7-3-4-8-13-11;/h3-4,7-8,10H,1-2,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCZTKZQRQHIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



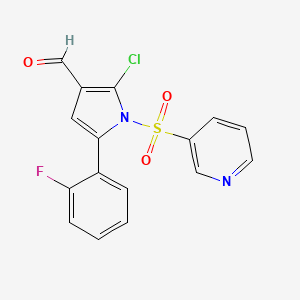
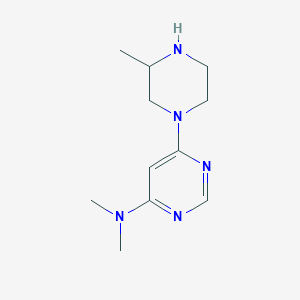
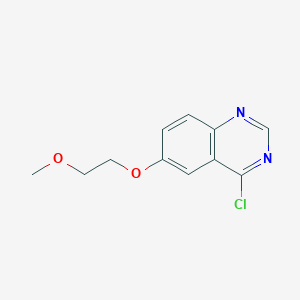
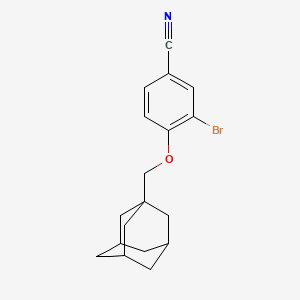
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)
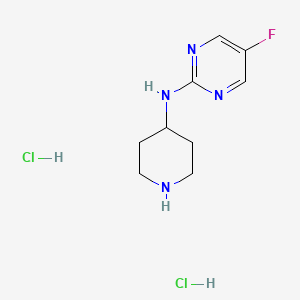
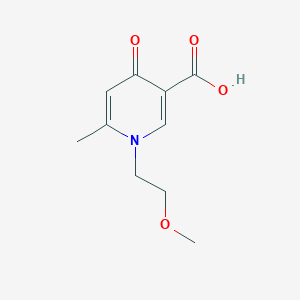

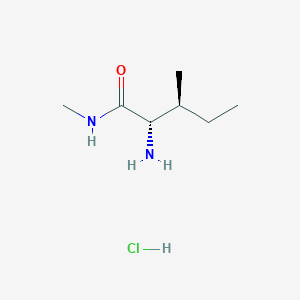
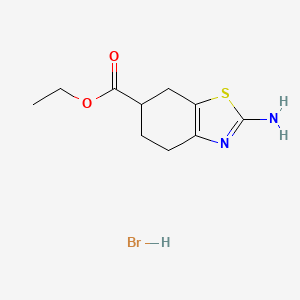
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
